molecular formula C20H22N2O2S B3203616 (E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-propoxyphenyl)acrylonitrile CAS No. 1021262-48-5

(E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-propoxyphenyl)acrylonitrile

Cat. No. B3203616
CAS RN: 1021262-48-5
M. Wt: 354.5 g/mol
InChI Key: MRCVNTRERFYCBG-MHWRWJLKSA-N
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Description

(E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-propoxyphenyl)acrylonitrile, also known as CP-544326, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of acrylonitrile derivatives and has shown promising results in several scientific research studies.

Mechanism of Action

The mechanism of action of (E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-propoxyphenyl)acrylonitrile involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs), which are involved in the progression of cancer and inflammation, respectively.
Biochemical and physiological effects:
(E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-propoxyphenyl)acrylonitrile has been shown to have several biochemical and physiological effects in various scientific research studies. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-propoxyphenyl)acrylonitrile in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the scientific research on (E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-propoxyphenyl)acrylonitrile. These include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of (E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-propoxyphenyl)acrylonitrile in combination with other drugs or therapies may also be explored for its potential synergistic effects.

Scientific Research Applications

(E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-propoxyphenyl)acrylonitrile has been studied extensively for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-9-24-18-8-5-14(11-19(18)23-4-2)10-16(12-21)20-22-17(13-25-20)15-6-7-15/h5,8,10-11,13,15H,3-4,6-7,9H2,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCVNTRERFYCBG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3CC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3CC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-cyclopropylthiazol-2-yl)-3-(3-ethoxy-4-propoxyphenyl)acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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